molecular formula C25H33N3O B2393084 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 922040-07-1

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2393084
CAS RN: 922040-07-1
M. Wt: 391.559
InChI Key: GQPQTZPGNVOOTB-UHFFFAOYSA-N
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Description

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.559. The purity is usually 95%.
BenchChem offers high-quality 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

This compound belongs to a class of molecules that have been synthesized and studied for their chemical and biological properties. For example, a study on the synthesis and anti-acetylcholinesterase activity of piperidine derivatives highlights the importance of structural modifications to enhance activity. Substituting the benzamide with bulky moieties or introducing alkyl or phenyl groups at the nitrogen atom of benzamide can significantly increase activity, indicating the compound's relevance in designing potent inhibitors of acetylcholinesterase, which have applications in treating conditions like dementia (Sugimoto et al., 1990).

Pharmacological Applications

Research into the pharmacological applications of similar compounds includes studies on their potential as antipsychotic agents, reflecting a broader interest in piperidine and tetrahydroquinoline derivatives for therapeutic purposes. For instance, heterocyclic analogues of a known compound were prepared and evaluated as potential antipsychotic agents, highlighting the ongoing efforts to discover novel treatments for psychiatric disorders (Norman et al., 1996).

Structural and Activity Relationship Studies

Significant work has been conducted on understanding the structure-activity relationships (SAR) of such compounds. Studies have explored how different substitutions and modifications impact their pharmacological activities, providing insights into designing more effective and selective agents for various therapeutic applications. For example, SAR studies on acetylcholinesterase inhibitors indicate that introducing specific groups to the molecule can result in enhanced activity and selectivity, useful for developing targeted therapies (Sugimoto et al., 1992).

properties

IUPAC Name

4-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-19-8-10-20(11-9-19)25(29)26-18-24(28-15-4-3-5-16-28)22-12-13-23-21(17-22)7-6-14-27(23)2/h8-13,17,24H,3-7,14-16,18H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQPQTZPGNVOOTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

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